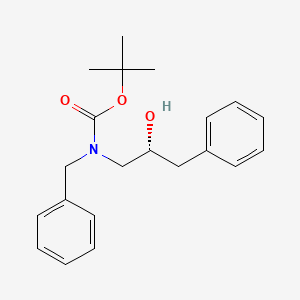
(R)-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-2-hydroxy-3-phenylpropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it suitable for investigating the stereoselectivity of various enzymes.
Medicine
In medicinal chemistry, tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is explored for its potential as a drug candidate. Its ability to interact with biological targets in a stereospecific manner makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzyl and tert-butyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropanoate)
- tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)amine
- tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)ether
Uniqueness
tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is unique due to its carbamate functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-[(2R)-2-hydroxy-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)25-20(24)22(15-18-12-8-5-9-13-18)16-19(23)14-17-10-6-4-7-11-17/h4-13,19,23H,14-16H2,1-3H3/t19-/m1/s1 |
InChI Key |
KRMPONBSRGRBAI-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C[C@@H](CC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















